![molecular formula C16H14Cl2O4 B1328843 4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid CAS No. 1142201-94-2](/img/structure/B1328843.png)

4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex aromatic carboxylic acids often involves multi-step reactions with moderate yields. For instance, the synthesis of 3,5-dichloro-6-ethyl-2,4-dihydroxybenzoic acid, a polysubstituted aromatic carboxylic acid found in the macrolide antibiotic lipiarmycin A3, was achieved through a five-step process with an overall yield of 41% . This suggests that the synthesis of 4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid could also involve multiple steps and careful optimization to achieve a reasonable yield.

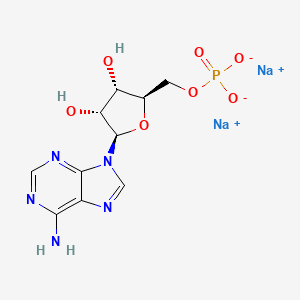

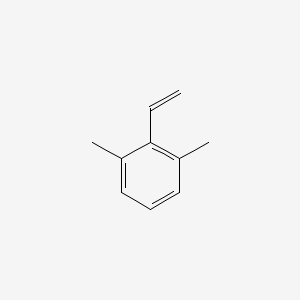

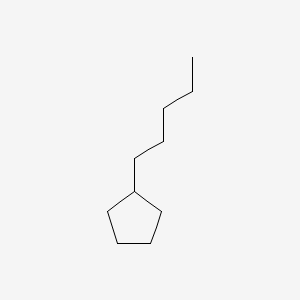

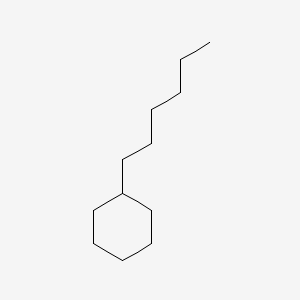

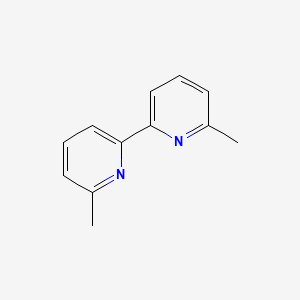

Molecular Structure Analysis

The molecular structure of aromatic carboxylic acids is characterized by the presence of substituents on the aromatic ring, which can influence the overall geometry and electronic properties of the molecule. For example, the structural analysis of 2-[(2,6-dimethoxyphenyl)ethynyl]-3-methoxybenzoic acid and its lactonization products revealed significant dihedral angles and distortions from idealized bond angles, which are indicative of the steric and electronic effects of the substituents . These findings can be extrapolated to suggest that the molecular structure of 4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid would also exhibit unique geometric and electronic characteristics due to its substituents.

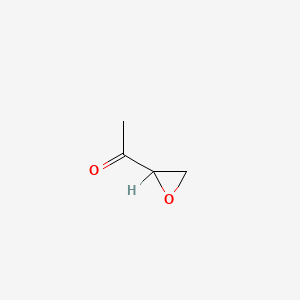

Chemical Reactions Analysis

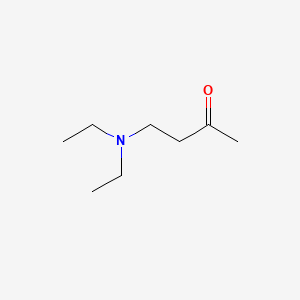

The reactivity of aromatic carboxylic acids can be influenced by the presence of electron-donating or electron-withdrawing groups. In the electrochemical study of 3,4-dihydroxybenzoic acid, the presence of a nucleophile led to the formation of a new benzofuran derivative through a Michael addition reaction under electro-decarboxylation . This indicates that 4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid could also undergo similar nucleophilic addition reactions, potentially leading to the formation of new derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of aromatic carboxylic acids are largely determined by their functional groups. For example, the presence of polyfluoroalkyl groups in 2-(2-ethoxycarbonyl-3-oxo-3-polyfluoroalkylprop-1-enylamino)benzoic acids affects their complexing ability, allowing them to act as tridentate ligands for metal ions . By analogy, the dichlorobenzyl and ethoxy groups in 4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid would influence its solubility, acidity, and potential to form complexes with metals or other chemical entities.

Wissenschaftliche Forschungsanwendungen

Waste-Free Synthesis of Condensed Heterocyclic Compounds

A study detailed the synthesis of various compounds through direct oxidative coupling, which involves 4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid as a precursor in some reactions. This synthesis process is significant in creating compounds with potential applications in various fields, including material science and pharmaceuticals (Shimizu et al., 2009).

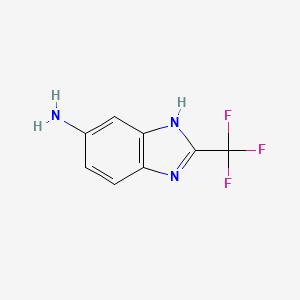

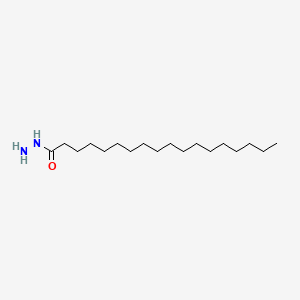

Antimicrobial and Anti-Tubercular Activities of Semi-Synthetic Derivatives

Research on the lichen Ramalina leiodea led to the discovery of 4-[(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy]-2-methoxy-6-propylbenzoic acid and its semi-synthetic derivatives. These compounds exhibited significant antimicrobial and anti-tubercular activities, suggesting potential medicinal applications. The creation of compound libraries based on these findings could be a significant step forward in drug development (Tatipamula & Vedula, 2019).

Environmental Applications and Degradation

Anodic Oxidation for Wastewater Treatment

The electrochemical oxidation of 2,4-dihydroxybenzoic acid, a compound structurally similar to 4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid, was studied as a method for treating contaminated water. The research emphasized the potential environmental applications of such compounds in purifying water and highlighted the byproducts of the degradation process (de Lima Leite et al., 2003).

Biodegradation and Microbial Interaction

Dicamba Monooxygenase and Oxidative Demethylation

A study on dicamba monooxygenase, a Rieske nonheme oxygenase, revealed its role in the oxidative demethylation of dicamba to produce 3,6-dichlorosalicylic acid. The research provides insights into the structural aspects and interactions of enzymes with compounds like 4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid, indicating the environmental and biotechnological relevance of such interactions (Dumitru et al., 2009).

Wirkmechanismus

Target of Action

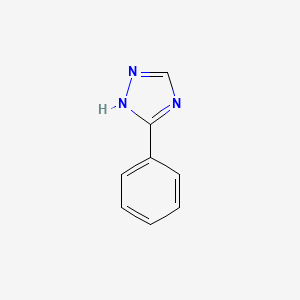

A structurally similar compound, 1-(5-carboxypentyl)-5-[(2,6-dichlorobenzyl)oxy]-1h-indole-2-carboxylic acid, is known to target the 3-oxoacyl-[acyl-carrier-protein] synthase 3 in escherichia coli .

Mode of Action

Its antiseptic mechanism of action is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins .

Eigenschaften

IUPAC Name |

4-[(2,6-dichlorophenyl)methoxy]-3-ethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O4/c1-2-21-15-8-10(16(19)20)6-7-14(15)22-9-11-12(17)4-3-5-13(11)18/h3-8H,2,9H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZCCTJGOSZCRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)O)OCC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001204714 | |

| Record name | Benzoic acid, 4-[(2,6-dichlorophenyl)methoxy]-3-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001204714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid | |

CAS RN |

1142201-94-2 | |

| Record name | Benzoic acid, 4-[(2,6-dichlorophenyl)methoxy]-3-ethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142201-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-[(2,6-dichlorophenyl)methoxy]-3-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001204714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B1328781.png)